(R)-1,1,1-Trifluoro-2-hexylamine
Overview
Description
®-1,1,1-Trifluoro-2-hexylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexylamine backbone. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethyl group. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-2-hexylamine typically involves the introduction of the trifluoromethyl group into a hexylamine precursor. One common method is the nucleophilic substitution reaction where a hexylamine reacts with a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-1,1,1-Trifluoro-2-hexylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Catalysts may also be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-1,1,1-Trifluoro-2-hexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones or carboxylic acids, while reduction can produce hexylamines or hydrocarbons.
Scientific Research Applications
®-1,1,1-Trifluoro-2-hexylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of ®-1,1,1-Trifluoro-2-hexylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to the inhibition or activation of specific enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-methylamine: Similar structure but with a methyl group instead of a hexyl group.
1,1,1-Trifluoro-2-ethylamine: Contains an ethyl group, offering different reactivity and applications.
1,1,1-Trifluoro-2-propylamine: Features a propyl group, used in different industrial applications.
Uniqueness
®-1,1,1-Trifluoro-2-hexylamine is unique due to its longer hexyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that shorter-chain analogs cannot fulfill.
Properties
IUPAC Name |
(2R)-1,1,1-trifluorohexan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-2-3-4-5(10)6(7,8)9/h5H,2-4,10H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRYXZXWFBPGEJ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735248 | |
Record name | (2R)-1,1,1-Trifluorohexan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862156-04-5 | |
Record name | (2R)-1,1,1-Trifluorohexan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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